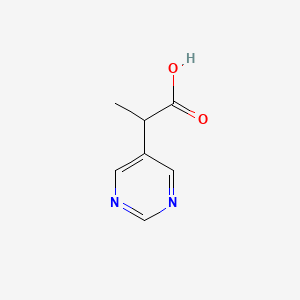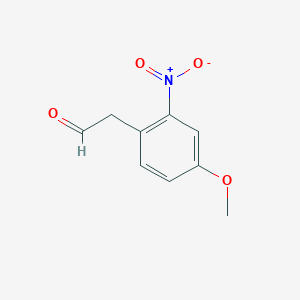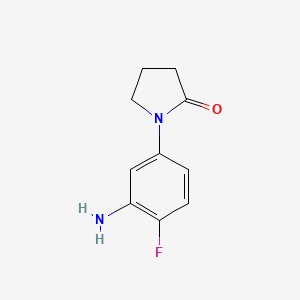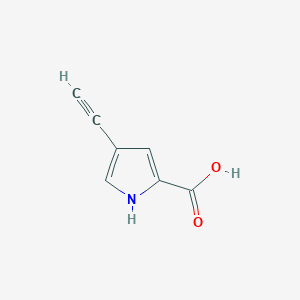
2-(Pyrimidin-5-yl)propanoic acid
Descripción general
Descripción
2-(Pyrimidin-5-yl)propanoic acid is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyrimidine, which is a heterocyclic aromatic compound that occurs widely in nature .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . In another synthesis process, a stable porous In-MOF 1 was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
In the synthesis process of this compound, it was found that the 1,4-benzenedicarboxylate anions (bdc2−) were formed . In another reaction, substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid in the presence of equimolar amount of ZnCl2 proceeds by a tandem mechanism .Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-5-yl)propanoic acid is not fully understood, but it is thought to involve the regulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the NF-kB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to regulate the metabolism of amino acids and carbohydrates. This compound has also been shown to regulate the production of collagen, which is important for wound healing and tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Pyrimidin-5-yl)propanoic acid in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, this compound is relatively stable and can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research on 2-(Pyrimidin-5-yl)propanoic acid. One area of research could focus on the development of this compound-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, research could be conducted to explore the potential use of this compound as a biomarker for various diseases.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-5-yl)propanoic acid has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. Inflammation is a key component of many diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Finally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-pyrimidin-5-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-2-8-4-9-3-6/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUQKSCPNMXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B3279289.png)
![2-(2-Chloroethyl)imidazo[1,2-a]pyridine](/img/structure/B3279299.png)


![5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3279335.png)


![1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)


![2-[(2,5-dimethylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3279366.png)


